2-(pyridin-4-yl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione
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Overview
Description
2-(pyridin-4-yl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione is a complex organic compound that features a unique structure combining pyridine, triazole, and naphthyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pyridin-4-yl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the purification process may involve techniques such as recrystallization or chromatography to ensure the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(pyridin-4-yl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or triazole rings, using reagents like alkyl halides or acyl chlorides
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(pyridin-4-yl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and sensors .
Mechanism of Action
The mechanism of action of 2-(pyridin-4-yl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can bind to these targets through hydrogen bonding, π-π interactions, or coordination with metal ions, leading to modulation of biological pathways and exerting its effects .
Comparison with Similar Compounds
Similar Compounds
3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid: Shares the triazole and pyridine moieties but differs in the core structure.
2,6-bis(1,2,3-triazol-4-yl)pyridine: Contains similar triazole and pyridine groups but lacks the naphthyridine core .
Uniqueness
2-(pyridin-4-yl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione is unique due to its combination of three distinct heterocyclic rings, which confer specific electronic and steric properties. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications .
Properties
Molecular Formula |
C18H11N7O2 |
---|---|
Molecular Weight |
357.3 g/mol |
IUPAC Name |
8-pyridin-4-yl-2-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9-dione |
InChI |
InChI=1S/C18H11N7O2/c26-16-12-9-13-15(4-8-25(17(13)27)18-20-10-21-23-18)22-14(12)3-7-24(16)11-1-5-19-6-2-11/h1-10H,(H,20,21,23) |
InChI Key |
FOEMAJKNMIGDCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1N2C=CC3=NC4=C(C=C3C2=O)C(=O)N(C=C4)C5=NC=NN5 |
Origin of Product |
United States |
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